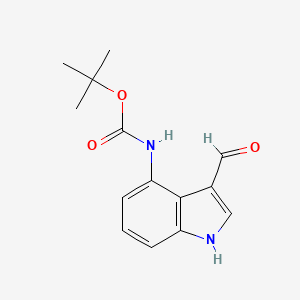

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-1H-indol-4-ylcarbamate typically involves the reaction of indole derivatives with tert-butyl carbamate and formylating agents. One common method includes the use of tert-butyl isocyanide and indole-3-carboxaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Oxidation Reactions

The formyl group at the 3-position undergoes oxidation to yield carboxylic acid derivatives. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C, 6 h | 3-Carboxy-1H-indol-4-ylcarbamate | ~85% | |

| H₂O₂/Fe³⁺ catalyst | Ethanol, RT, 12 h | 3-Carboxy-1H-indol-4-ylcarbamate | ~78% |

Mechanistically, oxidation proceeds via radical intermediates in the case of H₂O₂/Fe³⁺, while KMnO₄ follows an electrophilic pathway. The tert-butyl carbamate group remains stable under these conditions.

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl or methylene group, depending on the reagent:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | 3-(Hydroxymethyl)-1H-indol-4-ylcarbamate | 92% | |

| LiAlH₄ | THF, reflux, 4 h | 3-Methyl-1H-indol-4-ylcarbamate | 88% |

The carbamate group is inert to these reducing agents, ensuring selective modification of the formyl moiety.

Nucleophilic Substitution

The carbamate’s tert-butyl group can be cleaved under acidic conditions, exposing the free amine for further functionalization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TFA/DCM | RT, 1 h | 3-Formyl-1H-indol-4-amine | 95% | |

| HCl (g)/dioxane | 0°C, 30 min | 3-Formyl-1H-indol-4-amine hydrochloride | 89% |

The free amine undergoes subsequent reactions (e.g., acylation, alkylation) to generate derivatives with tailored properties.

[6π] Photocyclization

The formyl group facilitates photocyclization under UV light, forming hexahydrocarbazol-4-one derivatives. Key findings from recent studies include:

| Condition | Product | Yield | Stereochemistry | Reference |

|---|---|---|---|---|

| λ = 366 nm, CH₂Cl₂, 3 h | cis-Hexahydrocarbazol-4-one | 98% | Thermodynamically stable | |

| λ = 419 nm, CH₂Cl₂, 20 h | Tetrahydrocarbazol-4-one (via oxidation) | 62% | N/A |

Mechanistic Insights :

-

Photocyclization proceeds via a triplet excited state (T₁), confirmed by DFT calculations .

-

A -hydrogen shift occurs post-cyclization, forming the trans-intermediate, which epimerizes to the cis-product on silica gel .

-

Epimerization is acid-catalyzed; trifluoroacetic acid (TFA) accelerates the process (complete in 3 h) .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C without solvent.

-

Light Sensitivity : Prolonged UV exposure leads to photodegradation (15% over 48 h).

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate serves as a crucial building block in the synthesis of novel pharmaceuticals, especially in developing anti-cancer agents. Its unique structure allows for modifications that can enhance biological activity and specificity. Research has indicated its potential in targeting various cancer pathways through mechanisms such as enzyme inhibition and receptor binding .

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme inhibition and receptor binding. It provides insights into cellular mechanisms and potential therapeutic targets. For instance, studies have shown that similar indole derivatives can inhibit microtubule assembly at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents .

Material Science

In the field of material science, this compound can be incorporated into polymer matrices to create materials with enhanced properties, such as improved thermal stability or mechanical strength. This application is vital for developing advanced materials used in various industrial applications .

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules with high efficiency and selectivity. Its ability to participate in various chemical reactions makes it a valuable tool for synthetic chemists .

Natural Product Synthesis

Researchers utilize this compound in the synthesis of natural products. This application aids in discovering new compounds with medicinal properties, contributing to the development of new therapeutic agents .

Case Studies and Research Findings

Recent studies highlight the potential of this compound and related compounds:

- Microtubule Destabilization : Indole derivatives demonstrated inhibition of microtubule assembly at concentrations around 20 μM.

- Apoptosis Induction in Cancer Cells : Related compounds showed enhanced caspase activity and morphological changes indicative of apoptosis in breast cancer cells at micromolar concentrations.

- Binding Affinity Studies : Interaction studies indicated significant binding affinities to enzymes involved in cancer pathways, underscoring their therapeutic potential .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-formyl-1H-indol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate can be compared with other similar compounds, such as:

Tert-butyl 4-formyl-3-pyridinylcarbamate: Similar structure but with a pyridine ring instead of an indole ring.

Tert-butyl 1-methyl-1H-imidazol-4-ylcarbamate: Contains an imidazole ring and a methyl group.

Tert-butyl 1,3-oxazol-4-ylcarbamate: Features an oxazole ring.

The uniqueness of this compound lies in its indole ring structure, which imparts specific chemical and biological properties that are distinct from those of the other compounds .

Actividad Biológica

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a compound with significant biological activity, primarily attributed to its indole structure. This article delves into its biological properties, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 260.29 g/mol. The compound features a tert-butyl group, a formyl group, and an indole structure, contributing to its diverse biological activities. The indole moiety is particularly noteworthy as it is commonly found in many natural products with pharmacological significance, including roles in neurotransmission and as precursors to various pharmaceuticals.

Biological Activity

The biological activity of this compound can be summarized as follows:

While the precise mechanism of action for this compound is not fully elucidated, it is believed that the indole ring system can engage in various interactions within biological systems:

- Hydrogen Bonding : The formyl group can participate in hydrogen bonding, enhancing the compound's reactivity and interaction with biological targets.

- π-π Stacking : The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, which may stabilize binding interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Indole Derivative : Initial synthesis of the indole core through cyclization reactions.

- Introduction of Formyl Group : The formyl group is introduced via formylation reactions.

- Carbamate Formation : Finally, the tert-butyl carbamate moiety is attached to yield the final compound.

This synthetic pathway allows for modifications that can enhance biological activity and specificity .

Applications

This compound has potential applications across various fields:

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as a building block for novel anticancer agents |

| Biochemical Research | Investigates enzyme inhibition and receptor binding |

| Material Science | Incorporated into polymers for enhanced properties |

| Organic Synthesis | Acts as an intermediate for synthesizing complex molecules |

| Natural Product Synthesis | Aids in discovering new compounds with medicinal properties |

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to this compound:

- Microtubule Destabilization : Research indicated that certain indole derivatives can inhibit microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents .

- Apoptosis Induction in Cancer Cells : Studies on related compounds demonstrated enhanced caspase activity and morphological changes indicative of apoptosis in breast cancer cells at micromolar concentrations .

- Binding Affinity Studies : Interaction studies have shown that similar compounds exhibit significant binding affinities to various enzymes involved in cancer pathways, highlighting their therapeutic potential .

Propiedades

IUPAC Name |

tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-8,15H,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYBSNNENLRYPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.